Vinyl-to-Carboxylic Acid Oxidative Transformation Unique to the 6-Vinyl Congener
Unlike 2‑bromo‑4‑methoxy‑6‑methylpyridine, which cannot undergo oxidative side‑chain cleavage to a carboxylic acid, 2‑bromo‑4‑methoxy‑6‑vinyl‑pyridine is converted to 6‑bromo‑4‑methoxypicolinic acid with KMnO₄ in acetone in 86 % isolated yield [1]. This transformation is exploited in WO2022206888A1 for the synthesis of CDK2 inhibitors, where the resulting picolinic acid serves as a key pharmacophoric element [2].
| Evidence Dimension | Oxidative vinyl-to-acid yield |
|---|---|
| Target Compound Data | 86 % isolated yield (6‑bromo‑4‑methoxypicolinic acid) |
| Comparator Or Baseline | 2‑Bromo‑4‑methoxy‑6‑methylpyridine – oxidation not applicable (CH₃ group inert to KMnO₄ under these conditions); 2,6‑dibromo‑4‑methoxypyridine – no vinyl group present. |
| Quantified Difference | Only the 6‑vinyl congener enables direct access to the picolinic acid in one step. |
| Conditions | KMnO₄ (1.5 equiv), acetone, room temperature, 3 h; purification by silica gel chromatography. |
Why This Matters
Procurement of the 6‑vinyl congener eliminates the need for a multi‑step homologation sequence to install the carboxylic acid, saving 2–3 synthetic steps in medicinal chemistry programs targeting CDK2.
- [1] Molaid. 2-Bromo-4-methoxy-6-vinylpyridine – Reaction Information (KMnO₄ oxidation to 6-bromo-4-methoxypicolinic acid, 86% yield). Molaid, 2025. View Source
- [2] WO2022206888A1 – CDK2 Inhibitors and Use Thereof. WIPO (PCT), 2022. View Source
